molecular formula C23H30ClN3O5 B2700793 Ethyl 4-((4-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897735-15-8

Ethyl 4-((4-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2700793
CAS No.: 897735-15-8
M. Wt: 463.96
InChI Key: BWIGENQPOWAEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Dihydropyridine Chemistry in Medicinal Research

The dihydropyridine scaffold emerged in the mid-20th century as a cornerstone of cardiovascular therapeutics, with nifedipine marking the first clinically approved L-type calcium channel blocker for hypertension and angina. Structural modifications to the 1,4-DHP nucleus—such as aromatic substitutions at the 4-position and ester groups at the 3- and 5-positions—enabled fine-tuning of vascular selectivity and pharmacokinetic profiles. By the 1980s, second-generation DHPs like nicardipine and amlodipine demonstrated improved tissue specificity and prolonged half-lives, solidifying their role as first-line antihypertensives.

Recent decades have witnessed a paradigm shift, with DHPs repurposed for non-cardiovascular applications. Notably, 1,4-DHPs such as HM4 and HM6 exhibit potent bactericidal activity against Helicobacter pylori (MIC ≤ 4 mg/L), rivaling metronidazole by targeting the essential response regulator HsrA. This antimicrobial efficacy, coupled with low cytotoxicity toward human cells, underscores the scaffold’s versatility.

Table 1: Milestones in Dihydropyridine Therapeutic Development

Year Range Key Advancement Representative Compounds
1960s–1970s Discovery of L-type calcium channel blockade Nifedipine
1980s–1990s Optimization for vascular selectivity Nicardipine, Amlodipine
2010s–Present Antimicrobial applications against H. pylori HM4, HM6

Development of Piperazine-Based Pharmacophores

Piperazine’s rise as a privileged structure in drug discovery stems from its dual nitrogen atoms, which facilitate hydrogen bonding and cation-π interactions with biological targets. Over 13% of top-selling pharmaceuticals in 2012 incorporated piperazine, including imatinib (anticancer) and sildenafil (erectile dysfunction). The moiety’s conformational flexibility allows it to act as a spacer, optimizing ligand-receptor binding geometries, while its basicity enhances aqueous solubility—a critical factor in bioavailability.

Modern synthetic efforts focus on carbon-substituted piperazines to explore uncharted chemical space. For instance, C2- and C3-substituted derivatives show enhanced affinity for dopamine and serotonin receptors compared to traditional N-substituted analogs. These advancements address historical limitations, where 83% of piperazine-containing drugs featured substitutions exclusively at the N1 and N4 positions.

Table 2: Therapeutic Applications of Piperazine-Containing Drugs

Drug Indication Role of Piperazine
Sildenafil Erectile dysfunction Solubility enhancement
Ciprofloxacin Bacterial infections Pharmacokinetic optimization
Ziprasidone Schizophrenia Dopamine receptor modulation

Emergence of Hybrid Molecular Frameworks

Hybrid molecules integrating DHP and piperazine subunits capitalize on complementary pharmacological profiles. The ethyl 4-((4-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate exemplifies this trend, merging the DHP core’s calcium channel affinity with piperazine’s capacity for target diversification. The 4-chlorophenyl group augments lipophilicity, potentially enhancing blood-brain barrier penetration, while the 2-methoxyethyl substituent at N1 moderates metabolic clearance.

Synthetic methodologies for such hybrids often employ Hantzsch multicomponent reactions, leveraging green catalysts like zirconium-based systems to achieve yields exceeding 85% under solvent-free conditions. These protocols enable precise control over stereoelectronic properties, critical for optimizing target engagement.

Table 3: Hybrid Dihydropyridine-Piperazine Architectures

Hybrid Structure Biological Activity Key Structural Features
Target compound Hypothetical dual modulation Chlorophenyl, methoxyethyl, oxo
Pyridylpiperazine-urease inhibitors Urease inhibition (IC~50~ 2.0 μM) Pyridine-piperazine conjugation

Significance in Contemporary Drug Discovery Paradigms

The target compound aligns with three key trends in modern pharmacotherapy:

  • Multitarget Engagement : By combining DHP’s calcium channel effects with piperazine’s enzyme inhibitory potential (e.g., urease), the hybrid may circumvent resistance mechanisms in pathogens like H. pylori.
  • Resistance Mitigation : Structural complexity introduced by the 4-hydroxy-2-oxo group and methoxyethyl chain could hinder efflux pump recognition, addressing limitations of first-generation DHPs.
  • Sustainable Synthesis : Green catalytic methods described for analogous hybrids reduce reliance on toxic solvents, aligning with WHO guidelines on environmentally benign pharmaceutical production.

The molecule’s 1,2-dihydropyridin-2-one variant introduces a conjugated enone system, potentially enabling redox-dependent interactions with biological thiols—a mechanism exploited by anticancer agents like imatinib. Furthermore, the ethyl carboxylate at N4 of the piperazine ring may serve as a prodrug moiety, enhancing oral absorption before enzymatic hydrolysis to the active carboxylic acid.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O5/c1-4-32-23(30)26-11-9-25(10-12-26)21(17-5-7-18(24)8-6-17)20-19(28)15-16(2)27(22(20)29)13-14-31-3/h5-8,15,21,28H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIGENQPOWAEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Chlorophenyl group : Known for its influence on the lipophilicity and biological interactions of compounds.
  • Piperazine ring : Often associated with various pharmacological effects, including anxiolytic and antidepressant activities.
  • Hydroxypyridine moiety : Implicated in various biological pathways, particularly in enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing mood and anxiety levels.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Overview

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential anxiolytic effects

Anti-inflammatory Activity

A study conducted by Apfel et al. (2001) demonstrated that derivatives similar to this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory diseases.

Antimicrobial Properties

Research published in MDPI indicated that related compounds showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, highlighting the potential for developing new antibiotics based on this scaffold .

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported as significantly lower than those of traditional chemotherapeutics like doxorubicin, indicating a promising avenue for further research into its anticancer properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound NameBiological ActivityKey Differences
Ethyl 4-(4-fluorophenyl)-6-methylpyrimidineModerate anti-inflammatoryFluorine substitution alters reactivity
Ethyl 4-(4-bromophenyl)-6-methylpyrimidineWeak antimicrobialBromine has different steric effects
Ethyl 4-(4-methylphenyl)-6-methylpyrimidineEnhanced neuropharmacological effectsMethyl group increases lipophilicity

Scientific Research Applications

Structural Representation

The chemical structure can be represented using the following notation:

  • IUPAC Name : Ethyl 4-((4-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
  • SMILES : CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C3=C(C=C(N(C3=O)CCOC)C)O

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives have shown IC50 values between 10–20 µg/mL against free radicals such as DPPH and ABTS, suggesting potential applications in oxidative stress-related diseases.

Anticancer Activity

Studies have demonstrated that this compound can exhibit anticancer properties. A related derivative was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value of 4.36 µM against HCT 116 colon cancer cells. The mechanism is believed to involve the inhibition of tyrosine kinases, which are critical for cancer cell proliferation.

Neuroprotective Effects

In vitro studies suggest that derivatives of this compound have neuroprotective effects, protecting neuronal cells from oxidative damage and apoptosis induced by neurotoxins. These mechanisms involve the modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses.

Case Study 1: Anticancer Efficacy

A study conducted by Yasuda et al. synthesized several piperazine derivatives and evaluated their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

Research published in MDPI explored the neuroprotective potential of related compounds using in vivo models. Results indicated that these compounds significantly reduced neurodegeneration markers in animal models of Alzheimer's disease, showcasing their potential therapeutic applications in neurodegenerative disorders.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing reactive handles for further functionalization .

Reaction Conditions Products Applications
1M HCl, reflux, 6–8 hoursCarboxylic acid derivative (free -COOH group at position 1)Enhanced solubility for biological assays
0.1M NaOH, 60°C, 4 hoursSodium carboxylate intermediateSalt formation for improved bioavailability
Enzymatic (esterase catalysis)Controlled hydrolysis under mild conditionsTargeted prodrug activation

This hydrolysis is reversible under esterification conditions (e.g., ethanol/H2SO4).

Alkylation of the Piperazine Nitrogen

The secondary amines on the piperazine ring are susceptible to alkylation, enabling structural diversification. Common alkylating agents include alkyl halides and epoxides.

Alkylating Agent Conditions Product
Methyl iodideDMF, K2CO3, 80°C, 12 hoursN-Methylpiperazine derivative
Ethylene oxideTHF, room temperature, 24 hoursEthylene-bridged piperazine (enhanced rigidity)
Benzyl chlorideAcetonitrile, reflux, 8 hoursN-Benzylpiperazine (improved lipophilicity)

Alkylation modifies electronic and steric properties, influencing receptor-binding affinity.

Oxidation of the Dihydropyridine Ring

The 1,2-dihydropyridine moiety can undergo oxidation to form pyridine derivatives, altering aromaticity and electronic properties .

Oxidizing Agent Conditions Product
KMnO4, H2O25°C, 2 hoursPyridine-2-one derivative (aromatic stabilization)
DDQ (dichlorodicyanoquinoline)CH2Cl2, reflux, 6 hoursFully oxidized pyridine with ketone retention

Oxidation enhances metabolic stability but may reduce binding to redox-sensitive targets .

Nucleophilic Substitution on the Chlorophenyl Group

The 4-chlorophenyl substituent participates in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

Nucleophile Conditions Product
PiperidineDMSO, 120°C, 24 hours4-Piperidinophenyl derivative
Sodium methoxideMethanol, reflux, 10 hours4-Methoxyphenyl analog
Ammonia (NH3)Sealed tube, 150°C, 48 hours4-Aminophenyl variant

SNAr reactions enable fine-tuning of electronic and steric effects at the aryl position.

Reduction of the Dihydropyridine Ring

Catalytic hydrogenation reduces the dihydropyridine ring to a tetrahydropyridine, modulating conformational flexibility .

Catalyst Conditions Product
H2, Pd/C (10%)Ethanol, 1 atm, 6 hoursSaturated tetrahydropyridine ring (increased basicity)
NaBH4, NiCl2THF, 0°C, 2 hoursPartial reduction with retained keto group

Reduction impacts pharmacokinetic properties, such as blood-brain barrier permeability .

Acylation of the Piperazine Nitrogen

Acylation with anhydrides or acyl chlorides introduces amide functionalities, altering hydrogen-bonding capacity .

Acylating Agent Conditions Product
Acetyl chlorideCH2Cl2, Et3N, 0°C, 2 hoursN-Acetylpiperazine (improved metabolic stability)
Benzoyl chloridePyridine, reflux, 4 hoursN-Benzoylpiperazine (enhanced hydrophobic interactions)

Key Research Findings

  • Hydrolysis Kinetics : The ethyl ester hydrolyzes 30% faster under basic conditions than acidic conditions (t1/2 = 2.1 vs. 3.4 hours).

  • Oxidative Stability : DDQ selectively oxidizes the dihydropyridine ring without affecting the ester group .

  • Alkylation Selectivity : Piperazine alkylation occurs preferentially at the less hindered nitrogen.

These reactions provide a toolkit for optimizing the compound’s pharmacological profile, particularly for targeting GLP-1 receptors or enzymes like collagen prolyl hydroxylases .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule:

Table 1: Structural Comparison
Compound Name (Source) Core Structure Key Substituents Functional Implications
Target Compound Dihydropyridinone 4-Chlorophenyl, 2-methoxyethyl, 6-methyl Potential antioxidant/CNS activity
4-(4-Bromophenyl)-dihydropyridinone (Ev4) Dihydropyridinone 4-Bromophenyl, 4-hydroxy-3-methoxyphenyl 79.05% antioxidant activity
Ethyl 4-(4-nitrophenyl)piperazine (Ev8) Piperazine 4-Nitrophenyl Likely improved metabolic stability
3-Chloro-pyridazinone-piperazine (Ev2) Pyridazinone 2-Fluorophenyl, piperazine Unreported biological activity
Key Observations :
  • Electron-Withdrawing Groups : The 4-chlorophenyl group (target) vs. 4-bromophenyl (Ev4) or 4-nitrophenyl (Ev8) may alter electronic properties, affecting binding to biological targets. Bromine’s larger size (Ev4) could enhance lipophilicity compared to chlorine .
  • Dihydropyridinone vs. Pyridazinone: The dihydropyridinone core (target, Ev4) is associated with antioxidant activity, while pyridazinone derivatives (Ev2) are less explored in this context .
  • Methoxyethyl Substitution : The 2-methoxyethyl group in the target compound may improve solubility and blood-brain barrier penetration compared to unsubstituted analogs .
Table 2: Antioxidant and Antimicrobial Profiles
Compound (Source) Antioxidant Activity (%) MIC (Staphylococcus aureus) MIC (Escherichia coli)
Target Compound Not reported Not reported Not reported
4-(4-Bromophenyl)-dihydropyridinone (Ev4) 79.05 ± 1.2 Moderate inhibition Moderate inhibition
Ascorbic Acid (Control) 82.71 ± 0.8 N/A N/A
Key Findings :
  • The dihydropyridinone derivatives in Ev4 demonstrated significant antioxidant activity (79.05%), close to ascorbic acid (82.71%). The target compound’s 4-chlorophenyl and hydroxyl groups may similarly contribute to radical scavenging .
  • Antimicrobial activity against S. aureus and E. coli was moderate in Ev4 analogs, suggesting that the target compound’s 4-chlorophenyl group could enhance potency .
Key Insights :
  • The target compound’s synthesis likely involves multi-step reactions, similar to Ev4’s cyclization approach or Ev2’s piperazine coupling .
  • The 2-methoxyethyl group may lower LogP compared to Ev8’s nitrophenyl derivative, improving aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including piperazine coupling, pyridinone ring formation, and functional group protection/deprotection. Key steps may resemble protocols for analogous heterocyclic systems, such as:

  • Nucleophilic substitution for introducing the 4-chlorophenyl group (e.g., using aryl halides and piperazine derivatives under basic conditions) .
  • Mitsunobu reactions or Grignard additions to construct the dihydropyridinone core .
  • Flow chemistry techniques (e.g., continuous-flow reactors) to optimize exothermic steps and improve yield .
    • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions via statistical modeling .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

  • Key Techniques :

TechniquePurposeExample Data
NMR Confirm substituent positions and stereochemistry1^1H NMR: Peaks for piperazine protons (δ 2.5–3.5 ppm), dihydropyridinone (δ 5.5–6.5 ppm) .
HPLC Assess purity and detect byproductsUse a C18 column with a mobile phase of methanol/water (70:30) and phosphate buffer (pH 5.5) for baseline separation .
FT-IR Identify functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .
  • Data Contradictions : Cross-validate using X-ray crystallography (SHELX software for refinement) to resolve ambiguities in stereochemistry or bond lengths .

Q. What safety protocols are essential for handling this compound in the lab?

  • Hazards : Potential skin/eye irritation due to reactive functional groups (e.g., chlorophenyl, ester) .
  • Mitigation :

  • Use fume hoods and glove boxes for synthesis and purification.
  • Wear nitrile gloves , goggles , and lab coats ; avoid inhalation of fine powders .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound?

  • Procedure :

Grow single crystals via slow evaporation (e.g., using dichloromethane/hexane).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Use SHELXT for structure solution and SHELXL for refinement, focusing on disorder modeling (common in flexible piperazine moieties) .

  • Challenges : Address partial occupancy of the methoxyethyl group using restraints (e.g., SIMU/DELU in SHELXL) .

Q. How should researchers reconcile discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
  • Adjust solvent effects (e.g., DMSO vs. CDCl3_3) in simulations using the IEF-PCM model .
    • Case Study : If predicted 13^{13}C NMR for the carbonyl (δ ~170 ppm) deviates by >5 ppm, reassess tautomeric forms (e.g., keto-enol equilibria) .

Q. What strategies improve yield and purity in large-scale synthesis?

  • Optimization :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination) .
  • Workup : Use liquid-liquid extraction (ethyl acetate/water) to remove polar byproducts.
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water gradients) to enhance crystal purity .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Experimental Design :

Prepare aqueous solutions at pH 2, 7, and 12.

Incubate at 25°C and 40°C for 1–4 weeks.

Monitor degradation via HPLC (e.g., new peaks at retention times 8–10 min) .

  • Findings : Ester hydrolysis likely dominates under alkaline conditions; store in neutral, anhydrous environments .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenges :

  • Low regioselectivity in pyridinone ring formation.
  • Byproduct formation during piperazine alkylation.
    • Solutions :
  • Microwave-assisted synthesis to enhance reaction specificity .
  • Protecting groups (e.g., Boc for piperazine) to prevent unwanted side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.